molecular formula C10H12BNO3 B13140659 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

Cat. No.: B13140659
M. Wt: 205.02 g/mol
InChI Key: PDPFDHCTBXOPQT-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process. The overall yield of the reaction can vary significantly, ranging from 19% to 98%, depending on the specific reactants and conditions used .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is unique due to its specific structural features and its ability to selectively inhibit leucyl-tRNA synthetase in mycobacteria. This selectivity makes it a promising candidate for developing new antimicrobial agents .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide

InChI

InChI=1S/C10H12BNO3/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H2,12,13)

InChI Key

PDPFDHCTBXOPQT-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)N)O

Origin of Product

United States

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